3-(thiophen-2-yl)furan-2,5-dione
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Overview
Description
3-(thiophen-2-yl)furan-2,5-dione is a heterocyclic compound that features both thiophene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)furan-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid with maleic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)furan-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
3-(thiophen-2-yl)furan-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)furan-2,5-dione and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial cells. The compound’s electronic properties also make it suitable for use in organic semiconductors, where it can facilitate charge transport through conjugated systems .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Furan-2,5-dione
- 2,5-Di(thiophen-2-yl)furan
Uniqueness
3-(thiophen-2-yl)furan-2,5-dione is unique due to its combination of thiophene and furan rings, which imparts distinct electronic and chemical properties.
Properties
IUPAC Name |
3-thiophen-2-ylfuran-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O3S/c9-7-4-5(8(10)11-7)6-2-1-3-12-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAOCEZUVWHKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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